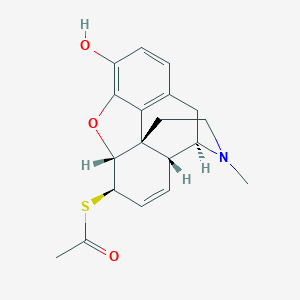

1-(叔丁氧羰基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl ester derivatives, including those related to 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, typically involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of acid catalysts or coupling agents. For instance, the synthesis and crystal structure of related compounds have been characterized through methods like the mixed anhydride method, confirming their structure via X-ray diffraction studies (Naveen et al., 2007). Another approach involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, demonstrating the versatility and efficiency of modern synthetic methods (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related tert-butyl ester derivatives has been extensively studied, revealing insights into their conformation and crystallography. For example, studies on similar compounds have detailed their crystallization in specific space groups, providing information on cell parameters and molecular conformation (Yuan et al., 2010).

Chemical Reactions and Properties

Tert-butyl ester derivatives participate in a variety of chemical reactions, including transformations involving the tert-butoxycarbonyl group. These reactions are pivotal in synthesizing numerous compounds, demonstrated by the reactivity of similar esters with singlet oxygen leading to valuable pyrrole derivatives (Wasserman et al., 2004).

科学研究应用

新型叔丁氧羰基化试剂

一种新型叔丁氧羰基化试剂,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI),已被用于对含有酸性质子的底物进行叔丁氧羰基化,包括酚、芳香和脂肪胺盐酸盐以及芳香羧酸,无需碱。该方法在温和条件下具有化学选择性,并获得高收率,突显了1-(叔丁氧羰基)-1H-吡咯-2-羧酸在合成复杂分子中的实用性 (Saito, Ouchi, & Takahata, 2006)。

新型构建块的合成

对新型1-叔丁基-4-硝基-1H-吡咯-3-羧酸的区域选择性合成展示了叔丁基基团在引导选择性取代中的实用性。该方法允许创建新型构建块,为进一步化学合成展示了1-(叔丁氧羰基)-1H-吡咯-2-羧酸衍生物在合成化学中的多功能性 (Nguyen, Schiksnis, & Michelotti, 2009)。

Deaza-类似物的简便合成

使用1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-羧酸酯,已开发出一种用于合成双吲哚海洋生物碱topsentin的Deaza-类似物的简便合成方法。这些化合物,除一种表现出中等活性外,通常没有显著的抗癌活性,但它们的合成突显了1-(叔丁氧羰基)-1H-吡咯-2-羧酸在开发新型治疗剂中的潜力 (Carbone et al., 2013)。

生成和捕获反应

1-叔丁氧羰基-3,4-二脱氢-1H-吡咯的生成和捕获反应突显了该化合物的反应潜力。研究表明,叔丁氧羰基团调整电子密度,通过与给电子基团和吸电子基团的相互作用促进了单碘三氟甲烷的形成。这项研究为了解1-(叔丁氧羰基)-1H-吡咯-2-羧酸在创建用于进一步化学转化的反应中间体的化学反应性和潜在应用提供了见解 (Liu et al., 1999)。

安全和危害

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

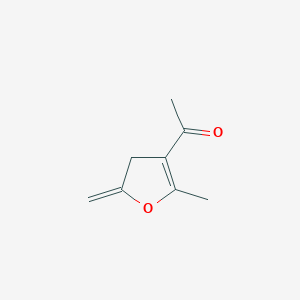

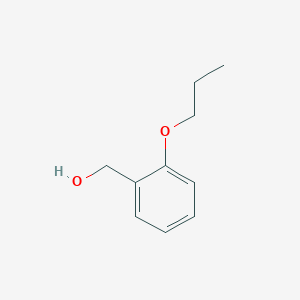

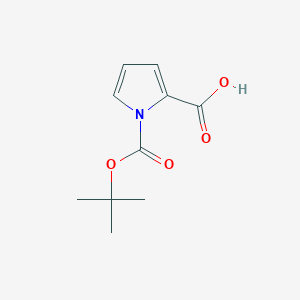

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKTXCMKFFMBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553671 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

117657-40-6 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。